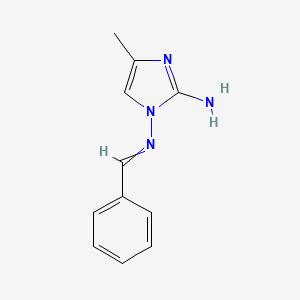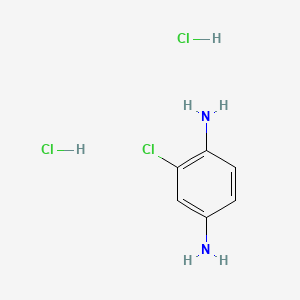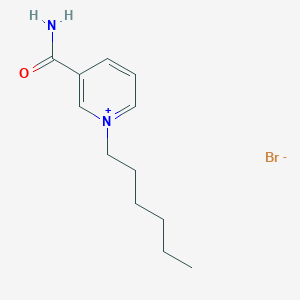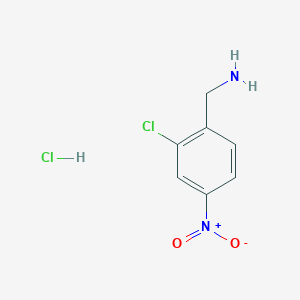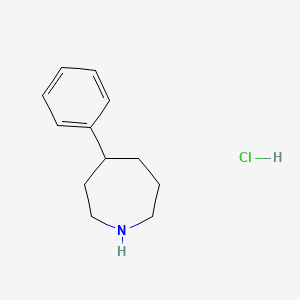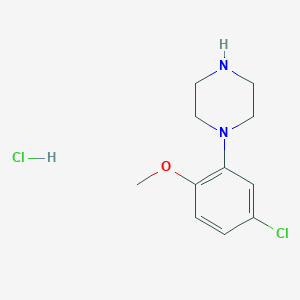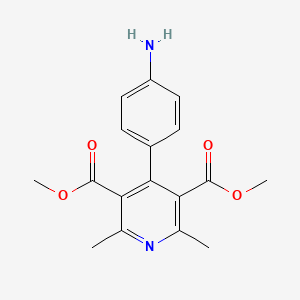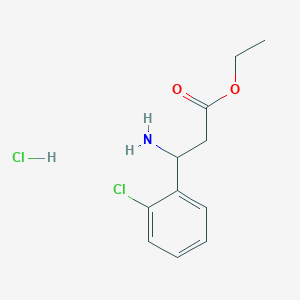
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C9H13N3O . It is a specialty product for proteomics research applications .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved through reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The title compound can be obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis
The structure of the compound was determined by MS, 1H NMR, 13C NMR, and infrared spectrum . The single crystal of the title compound was also measured by X-ray diffraction, and the optimized crystal structure was determined by DFT calculation using the B3LYP/6-311+G (2d, p) basis set .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol” were determined by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Wissenschaftliche Forschungsanwendungen
1. Potential in Diabetes Treatment
A derivative of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol, specifically (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been identified as a potent and selective dipeptidyl peptidase IV inhibitor, showing promise as a potential new treatment for type 2 diabetes due to its high oral bioavailability and low plasma protein binding (Ammirati et al., 2009).
2. Pharmacokinetics and Metabolism
The metabolism, excretion, and pharmacokinetics of a related compound, (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, were studied in rats, dogs, and humans. This research provides valuable information on the metabolic pathways and elimination processes of this class of compounds, contributing to the understanding of their pharmacokinetic profiles (Sharma et al., 2012).
3. Complex Formation and Structural Analysis
The compound has been used in the formation of various complexes, such as the triprolidinium cation in the title compound. These studies focus on the structural analysis of these complexes, providing insights into their molecular configurations and interactions (Dayananda et al., 2012).
4. Use in Ligand Synthesis
A study demonstrated the nucleophilic additions of various compounds to 2-pyrimidinecarbonitrile, resulting in the formation of ligands that incorporate (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol derivatives. These ligands were then used in the synthesis of metal clusters, showcasing the compound's utility in inorganic chemistry (Zheng & Hu, 2021).
5. Catalytic Applications
The compound and its derivatives have been explored for their potential use in various catalytic processes, including the oligomerization of ethylene and other organic reactions. These studies provide a foundation for understanding the catalytic capabilities of this compound and its potential applications in industrial chemistry (Kermagoret & Braunstein, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-pyrrolidin-1-ylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-6,13H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXXWSAQNABDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640470 |
Source


|
| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol | |
CAS RN |
937796-11-7 |
Source


|
| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)
